molecular formula C37H52O3 B1683206 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane CAS No. 1843-03-4

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

Cat. No.: B1683206
CAS No.: 1843-03-4
M. Wt: 544.8 g/mol
InChI Key: PRWJPWSKLXYEPD-UHFFFAOYSA-N
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Description

Topanol CA is a bioactive chemical.

Mechanism of Action

Biological Activity

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, commonly known as Topanol CA, is a synthetic phenolic antioxidant widely utilized in various industries, including plastics, food packaging, and cosmetics. This compound is recognized for its ability to inhibit oxidative degradation in materials and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antioxidant properties, potential therapeutic applications, and safety profile.

  • Molecular Formula : C₃₇H₅₂O₃
  • Molecular Weight : 544.81 g/mol
  • CAS Number : 1843-03-4
  • Melting Point : 183-190 °C
  • Density : 0.5 g/cm³

Antioxidant Mechanism

The primary biological activity of this compound is its role as an antioxidant. The phenolic structure allows it to donate hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative stress. This mechanism is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).

Applications in Health and Therapeutics

Recent studies have explored the therapeutic potential of phenolic antioxidants like Topanol CA beyond their industrial applications:

  • Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic antioxidants can reduce glutamate-induced oxidative toxicity in neuronal cells. In vivo studies have shown beneficial outcomes in rodent models of ischemic stroke, suggesting a low toxicity profile and promising therapeutic possibilities .
  • Protective Role Against Nephrotoxicity : The compound has been observed to inhibit lipid peroxidation induced by mersalyl in rat kidney cortical mitochondria, indicating a protective role against free-radical-mediated nephrotoxicity .
  • Cancer Metastasis and Inflammatory Conditions : Studies suggest that related compounds can mitigate oxidative stress and apoptosis in various cell types. They activate the Nrf2 pathway, which enhances antioxidant enzyme activities and offers protective effects against conditions such as colorectal cancer metastasis and cartilage destruction in osteoarthritis .

Safety Profile and Toxicological Considerations

Despite its beneficial properties, concerns regarding the safety of tert-butyl phenolic antioxidants have been raised. Some studies suggest that these compounds may act as endocrine disruptors and could potentially cause liver and lung damage or allergic reactions . Therefore, comprehensive evaluations of their safety profiles are critical.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantNeutralizes free radicals; protects against oxidative stress
NeuroprotectiveReduces oxidative toxicity in neuronal cells; beneficial in ischemic stroke
NephroprotectivePrevents lipid peroxidation in renal tissues
Anti-inflammatoryMitigates inflammation; offers protective effects in chronic conditions
Potential ToxicityPossible endocrine disruption; liver/lung damage risks

Case Studies

  • Case Study on Food Packaging :
    A study evaluated the presence of this compound in food packaging materials. It was found that this antioxidant is used at maximum concentrations to enhance the stability of plastics used in food contact applications . The implications for human exposure through food sources necessitate further research into its safety.
  • Toxicology Assessment :
    A comprehensive risk evaluation highlighted the need for more extensive toxicological studies on TBP-AOs to understand their long-term health impacts better. This includes assessing their potential as endocrine disruptors and their effects on human health through various exposure pathways .

Properties

IUPAC Name

4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJPWSKLXYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038883
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1843-03-4, 39283-48-2
Record name Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1843-03-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topanol CA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topanol SA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039283482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol]
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Record name 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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